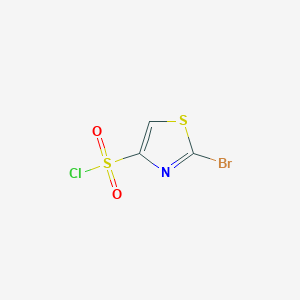

2-Bromo-4-thiazolesulfonyl chloride

Description

2-Bromo-4-thiazolesulfonyl chloride (CAS 2228685-36-5) is a heterocyclic sulfonyl chloride derivative with a bromine substituent at the 2-position of the thiazole ring. This compound is characterized by its reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Below are its key physical and chemical properties derived from experimental and computational studies:

| Property | Value |

|---|---|

| Molecular Formula | C₃HBrClNO₂S₂ |

| Molar Mass (g/mol) | 262.53 |

| Density (g/cm³) | 2.100 ± 0.06 (Predicted) |

| Boiling Point (°C) | 336.0 ± 15.0 (Predicted) |

| pKa | -5.23 ± 0.10 (Predicted) |

The low predicted pKa indicates strong acidity, likely due to the electron-withdrawing effects of the sulfonyl chloride and bromine groups. Its high boiling point and density suggest significant polarity and stability under standard conditions .

Properties

IUPAC Name |

2-bromo-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHKOLVCXPPORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228685-36-5 | |

| Record name | 2-bromo-1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-thiazolesulfonyl chloride typically involves the bromination of thiazole derivatives followed by sulfonylation. One common method includes the reaction of 2-bromo-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise temperature control and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-thiazolesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Bromo-4-thiazolesulfonyl chloride involves the reaction of thiazole derivatives with sulfonyl chlorides. This compound serves as a key intermediate for producing various thiazole-sulfonamide hybrids, which have shown promising biological activities.

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hybrid antimicrobials combining thiazole and sulfonamide moieties have been shown to effectively inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 30 | Pseudomonas aeruginosa |

Anticancer Research

Recent studies have highlighted the potential of thiazole-sulfonamide derivatives as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. In vitro assays demonstrated that these compounds significantly reduce the viability of cancer cell lines, particularly under hypoxic conditions, which are common in tumor microenvironments. For example, one derivative showed a reduction in cell viability by approximately 30% at a concentration of 800 µM .

Table 2: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | Viability Reduction (%) at 800 µM |

|---|---|---|

| Compound D | MDA-MB-231 (Breast) | 25 |

| Compound E | HT-29 (Colon) | 30 |

| Compound F | MG-63 (Osteosarcoma) | 35 |

Enzyme Inhibition

Research has also focused on the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Thiazole-sulfonamide hybrids have been synthesized and tested for their ability to inhibit ALR2 activity. One study reported a compound with an IC50 value of 4.5 µM, indicating strong inhibitory potential against this enzyme .

Table 3: ALR2 Inhibition Potency

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| Compound G | 4.5 | 72.3 |

| Compound H | 67.4 | 18.1 |

Case Studies

Several case studies illustrate the practical applications of thiazole-sulfonamide derivatives:

- Case Study 1 : A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against multi-drug resistant strains, demonstrating that specific substitutions significantly enhanced their efficacy compared to standard antibiotics .

- Case Study 2 : The anticancer potential of thiazole-sulfonamide hybrids was assessed in various cancer cell lines, revealing that certain compounds exhibited superior activity under hypoxic conditions, suggesting their potential use as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Bromo-4-thiazolesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

Structural Features : Aromatic benzoyl chloride with a bromine substituent at the para position.

Key Properties :

- Reactivity : The benzoyl chloride group is highly reactive in nucleophilic acyl substitution reactions, commonly used to synthesize esters and amides. In contrast, 2-bromo-4-thiazolesulfonyl chloride undergoes sulfonylation reactions, targeting amines or alcohols to form sulfonamides or sulfonate esters.

- Safety : 4-Bromobenzoyl chloride requires stringent handling due to its corrosive nature. Safety protocols emphasize immediate skin decontamination and respiratory protection, reflecting higher acute toxicity compared to thiazole derivatives .

- Applications : Primarily used in pharmaceutical intermediates (e.g., anticonvulsants) and agrochemicals. The thiazole analog’s applications are more niche, focusing on sulfonamide-based drug candidates.

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

Structural Features : A benzylamine derivative with bromine and fluorine substituents.

Key Differences :

- Functional Group : The amine hydrochloride group enables participation in condensation or alkylation reactions, unlike the sulfonyl chloride’s electrophilic sulfur center.

- Synthesis : Industrial production of 2-bromo-4-fluorobenzylamine hydrochloride involves multi-step halogenation and amination processes, whereas the thiazole derivative is synthesized via direct sulfonation of brominated thiazole precursors .

- Physicochemical Properties :

- Higher water solubility due to the ionic hydrochloride group.

- Lower predicted boiling point (~250–300°C) compared to the thiazole sulfonyl chloride.

General Comparison of Reactivity and Stability

| Parameter | This compound | 4-Bromobenzoyl Chloride | 2-Bromo-4-fluorobenzylamine HCl |

|---|---|---|---|

| Reactive Site | Sulfonyl chloride | Benzoyl chloride | Amine hydrochloride |

| Acidity (pKa) | -5.23 | ~-2 (estimated for ArCOCl) | ~10 (amine protonation) |

| Thermal Stability | High (decomposes >300°C) | Moderate (sensitive to hydrolysis) | High (stable up to 200°C) |

| Primary Use | Sulfonamide synthesis | Acylation reactions | Alkylation intermediates |

Research Findings and Industrial Relevance

- This compound : Recent studies highlight its utility in synthesizing protease inhibitors, leveraging the thiazole ring’s ability to mimic peptide bonds .

- Safety and Handling : The thiazole derivative’s strong acidity necessitates corrosion-resistant equipment, while 4-bromobenzoyl chloride demands rigorous vapor control due to higher volatility .

Biological Activity

2-Bromo-4-thiazolesulfonyl chloride is a compound belonging to the class of thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various research studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a bromine atom and a sulfonyl chloride group. This configuration contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazole, including this compound, demonstrate potent activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for thiazole derivatives against common pathogens such as E. coli and S. aureus range from 8 to 32 µg/mL, indicating effective antibacterial action .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antifungal Activity

Thiazole derivatives have also been evaluated for their antifungal properties. In vitro studies suggest that this compound can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus niger.

- Efficacy : The compound exhibited antifungal activity with MIC values ranging from 16 to 64 µg/mL against tested strains .

- Potential Applications : Given its antifungal properties, this compound could be considered for further development as an antifungal agent in clinical settings.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiazole derivatives, including this compound.

- Cell Line Studies : In vitro experiments on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation with IC50 values between 0.1 to 0.5 µM .

- Mechanisms : The anticancer mechanisms may involve the activation of caspase pathways and disruption of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been investigated. Studies indicate that these compounds can reduce inflammation markers in preclinical models.

- In Vivo Studies : In carrageenan-induced rat paw edema models, thiazole derivatives showed significant reduction in swelling compared to control groups .

- Cytokine Modulation : The compounds appear to modulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-thiazolesulfonyl chloride, and how can reaction conditions be optimized?

- The compound is synthesized via sulfonation and halogenation steps. A typical method involves reacting thiazole derivatives with chlorosulfonic acid or thionyl chloride under controlled conditions. For example, analogous sulfonyl chloride synthesis (e.g., 2-bromo-4-(chlorosulfonyl)benzoyl chloride) uses thionyl chloride (SOCl₂) as a sulfonating agent, dimethylformamide (DMF) as a catalyst, and reflux conditions (110–120°C) for 4–6 hours . Optimization includes adjusting stoichiometry (e.g., excess SOCl₂), catalyst concentration (0.5–1 mol% DMF), and purification via vacuum distillation or recrystallization.

Q. What safety protocols are critical when handling this compound?

- The compound is highly reactive and corrosive. Follow GHS guidelines for skin corrosion (Category 1B) and severe eye damage (Category 1). Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid contact with water or alcohols, which may generate toxic gases (e.g., HCl, SO₂). Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and using dry chemical extinguishers for fires .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Key methods include:

- NMR : Confirm bromine and sulfonyl chloride groups via ¹H/¹³C chemical shifts (e.g., sulfonyl Cl at ~140 ppm in ¹³C NMR).

- IR : Detect S=O stretches (~1360–1180 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M]⁺ for C₃H₂BrClNO₂S₂) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can intermediates in the synthesis of this compound be isolated and studied mechanistically?

- Key intermediates, such as 2-bromo-4-sulfobenzoic acid salts, can be isolated via pH-controlled precipitation (e.g., using potassium bicarbonate). Reaction pathways are elucidated using kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (e.g., ³⁵S tracing). For example, sulfonation of thiazole derivatives proceeds via an electrophilic substitution mechanism, with SOCl₂ acting as both a solvent and sulfonating agent .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron density, frontier orbitals, and reactivity. The Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, provides insights into charge distribution and sulfonyl group electrophilicity . Software like Gaussian or ORCA is recommended for these calculations.

Q. How can crystallographic data resolve structural ambiguities in sulfonyl chloride derivatives?

- Single-crystal X-ray diffraction with programs like SHELXT (for space-group determination) and SHELXL (for refinement) is critical. For example, SHELXL’s new features (e.g., twin refinement, restraints for disordered atoms) improve accuracy in resolving sulfonyl chloride geometries and Br/Cl positional disorder . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies address contradictions in reported reactivity or stability of sulfonyl chlorides?

- Contradictions may arise from trace moisture or impurities. Use Karl Fischer titration to confirm anhydrous conditions. Stability studies (TGA/DSC) under inert atmospheres (N₂/Ar) can identify decomposition thresholds. For conflicting reactivity data, comparative kinetic assays under standardized conditions (e.g., solvent, temperature) are essential .

Methodological Notes

- Synthesis Optimization : Vary reaction time (3–8 hours), temperature (80–130°C), and SOCl₂ equivalents (1.5–3.0x) to maximize yield.

- Crystallography : For air-sensitive crystals, use oil-coated loops and rapid data collection protocols .

- Computational Modeling : Include solvent effects (e.g., PCM model) and validate against experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.